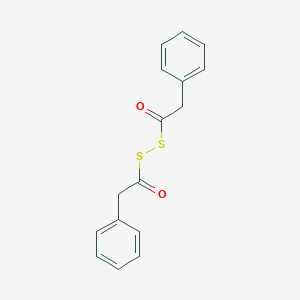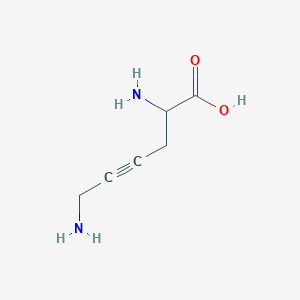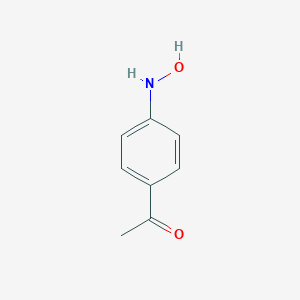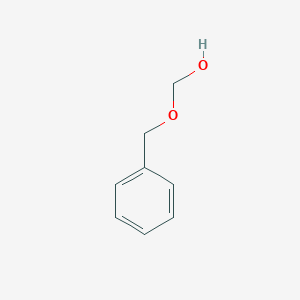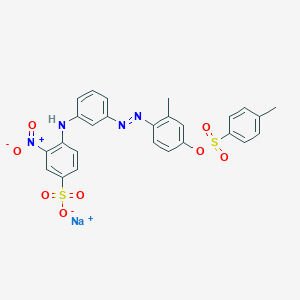
酸性橙 67
描述
C.I. Acid Orange 67 is an organic azo dye . It is also known as C.I.14172 . It is used in the pigmentation of polyester blended fabrics . It is also used as an analyte in the development of azo dye removal processes .
Synthesis Analysis
The synthesis of C.I. Acid Orange 67 involves the diazotization of 4’-amino-4-nitrodiphenylamine-2-sulfonic acid and coupling with m-cresol. This is followed by dehydrochlorination with p-toluenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of C.I. Acid Orange 67 is C26H21N4NaO8S2 . Its molecular weight is 606.6 .
Chemical Reactions Analysis
The removal of C.I. Acid Orange 67 from aqueous solutions has been studied using a novel resin synthetic from waste foam packing . The adsorption process was analyzed using various isotherm models, and the best fit was obtained by the Langmuir model .
Physical And Chemical Properties Analysis
C.I. Acid Orange 67 is an orange powder . It has a density of 1.46 at 20 degrees Celsius . Its solubility is 330mg/L at 20 degrees Celsius .
科学研究应用
Microorganisms-assisted Degradation
Microorganisms such as fungi, yeast, bacteria, and algae have been used for the degradation of Acid Orange 7, a representative azo dye . This approach is eco-friendly and has been gaining attention due to its potential in mitigating the adverse effects of azo dyes on the environment, human health, and natural water resources .
Adsorption
C.I. Acid Orange 67 can be adsorbed and removed by bentone . This application is particularly useful in environmental remediation, where the dye is removed from wastewater before it is discharged into natural water bodies .
Synthetic Resin Adsorption
A novel resin synthetic from waste foam packing has been used for the adsorption of Acid Orange 67 from aqueous solution . This method is effective in removing the dye pollutant from wastewater, making it a promising solution for environmental protection .
Textile Industries
C.I. Acid Orange 67 is a synthetic dye used in textile industries . However, it is toxic and can harm the aquatic ecosystem. Therefore, research is being conducted to find effective ways to remove this dye from wastewater produced by textile industries .
Food Manufacturing
Azo dyes, including Acid Orange 7, are used in various industrial sectors, including food manufacturing . However, due to their impact on human health and aquatic ecosystems, there is a growing need for effective degradation strategies .
Water Pollution Remediation
The discharge of synthetic colorants like C.I. Acid Orange 67 into water bodies is a prevalent issue, especially in emerging and economically challenged nations . Research is being conducted to develop effective environmental remediation strategies to address this problem .
These applications highlight the versatility of C.I. Acid Orange 67 in various fields, from industrial uses to environmental protection. However, due to its potential harmful effects, there is a growing focus on finding effective ways to degrade and remove this dye from the environment .
安全和危害
C.I. Acid Orange 67 should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
未来方向
属性
IUPAC Name |
sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJBURFXWYRQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N4NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065272 | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid orange 67 | |
CAS RN |
12220-06-3 | |
| Record name | Acid Orange 67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the mixed iron/aluminum oxide nanocomposite effective in removing C.I. Acid Orange 67 from water?
A1: The research paper [] investigates the use of a mixed iron/aluminum oxide (Fe₂O₃- Al₂O₃) nanocomposite, both in its unmodified form and modified with the cationic surfactant CTAB, for the adsorption of C.I. Acid Orange 67. The effectiveness of this nanocomposite can be attributed to several factors:
Q2: How well does the mixed iron/aluminum oxide nanocomposite adsorb C.I. Acid Orange 67?
A2: The study [] found that the adsorption of C.I. Acid Orange 67 onto the mixed iron/aluminum oxide nanocomposite, particularly the CTAB modified version, followed the Langmuir isotherm model. This suggests monolayer adsorption, where dye molecules form a single layer on the adsorbent surface. The research also analyzed adsorption kinetics using pseudo-first and second-order models, concluding that the process aligns better with the pseudo-second-order kinetic model and implicating intra-particle diffusion. These findings suggest that the nanocomposite can effectively remove C.I. Acid Orange 67 from aqueous solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






